

Spectroscopic comparison of 2-Fluoro-N-methylaniline and its hydrochloride salt

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Compound of Interest

Compound Name: 2-Fluoro-N-methylaniline hydrochloride

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An In-Depth Spectroscopic Guide: Comparative Analysis of 2-Fluoro-N-methylaniline and its Hydrochloride Salt

For professionals in chemical synthesis and drug development, the precise characterization of molecular structures is paramount. Aromatic amines like 2-Fluoro-N-methylaniline are versatile intermediates whose utility is deeply tied to their physicochemical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) A common and critical transformation for such compounds is their conversion into hydrochloride salts, which often enhances stability, solubility, and handling characteristics. This conversion, however, fundamentally alters the molecule's electronic and structural properties, leading to significant and diagnostic shifts in its spectroscopic signatures.

This guide provides a comprehensive comparison of 2-Fluoro-N-methylaniline in its free base form and as a hydrochloride salt. We will delve into the underlying principles and present experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a holistic analytical perspective.

The Foundational Shift: Protonation and Its Electronic Consequences

The core difference between 2-Fluoro-N-methylaniline and its hydrochloride salt is the protonation of the nitrogen atom. In the free base, the nitrogen's lone pair of electrons is in conjugation with the aromatic ring's π -system. This electron-donating character influences the

electron density across the ring. Upon reaction with hydrochloric acid, this lone pair forms a covalent bond with a proton (H^+), creating an ammonium cation ($\text{R}-\text{NH}_2^+-\text{CH}_3$) and fundamentally changing the substituent's nature.^{[4][5]}

The newly formed N-methylanilinium group is no longer an electron-donating group; it becomes a strongly electron-withdrawing group due to the positive charge on the nitrogen. This electronic reversal is the primary cause of the distinct spectroscopic differences observed between the two forms.



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Caption: Protonation of 2-Fluoro-N-methylaniline to its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of the amine nitrogen induces significant changes in the chemical shifts of nearby protons (^1H NMR) and carbons (^{13}C NMR).

^1H NMR: Tracking the Deshielding Effect

In the free base, the electron-donating amino group shields the aromatic protons, particularly those at the ortho and para positions. Upon protonation, the resulting electron-withdrawing ammonium group deshields these same protons, causing their signals to shift downfield to a higher ppm value.^[6] The N-H proton of the secondary amine, typically a broad singlet, is replaced by two N-H protons in the salt, which often appear as a very broad signal further downfield due to quadrupolar coupling with nitrogen and chemical exchange.^[7]

Proton Assignment	2-Fluoro-N-methylaniline (Free Base)	2-Fluoro-N-methylanilinium HCl (Salt)	Causality of Shift
Aromatic Protons (C-H)	~6.6 - 7.1 ppm	~7.2 - 7.8 ppm	Downfield shift due to the inductive electron-withdrawing effect of the $-\text{NH}_2^+\text{CH}_3$ group.
Amino Proton (N-H)	~3.6 - 4.0 ppm (broad s, 1H)	~7.5 - 9.0 ppm (very broad s, 2H)	Significant downfield shift and broadening due to positive charge, H-bonding, and exchange.
Methyl Protons (N-CH ₃)	~2.8 ppm (s, 3H)	~3.2 ppm (t, $J \approx 5$ Hz, 3H)	Modest downfield shift. Signal may appear as a triplet due to coupling with the two N-H protons. ^[6]

¹³C NMR: Probing the Aromatic Core

The changes in the carbon spectrum are equally informative. The carbon atom directly bonded to the nitrogen (ipso-carbon) experiences a significant downfield shift upon protonation. The electron density at the ortho and para carbons is reduced, also leading to downfield shifts.

Carbon Assignment	2-Fluoro-N-methylaniline (Free Base)	2-Fluoro-N-methylanilinium HCl (Salt)	Causality of Shift
C-N (ipso)	~145 ppm	~135 ppm	Upfield shift due to change in hybridization and substituent effect.
C-F (ipso)	~154 ppm (d, $^1\text{J}_{\text{CF}} \approx 240$ Hz)	~156 ppm (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	Minor shift; large C-F coupling constant is characteristic.
Aromatic Carbons	~114 - 125 ppm	~120 - 135 ppm	General downfield shift of ring carbons due to the inductive effect of the N^+ group.
Methyl Carbon ($\text{N}-\text{CH}_3$)	~31 ppm	~35 ppm	Modest downfield shift due to proximity to the positive charge.

Note: Predicted shifts are based on data for aniline/anilinium and substituted anilines. Actual values may vary. C-F coupling will split carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The transition from a secondary amine to a secondary ammonium salt introduces highly characteristic changes.[5][8]

The most dramatic difference is in the N-H stretching region. The free base, a secondary amine, shows a single, relatively sharp N-H stretching absorption.[7][9] In contrast, the hydrochloride salt displays a very broad and intense absorption band spanning a wide frequency range, which is characteristic of the N^+-H_2 stretching vibrations in an ammonium salt.[5] This broadening is a result of extensive hydrogen bonding in the solid state.

Vibrational Mode	2-Fluoro-N-methylaniline (Free Base)	2-Fluoro-N-methylanilinium HCl (Salt)	Interpretation
N-H Stretch	~3400 cm ⁻¹ (sharp, medium)	Not Present	Characteristic of a secondary amine.
N ⁺ -H ₂ Stretches	Not Present	2500-3000 cm ⁻¹ (very broad, strong)	Definitive feature of an ammonium salt, often overlapping with C-H stretches.
Aromatic C-H Stretch	~3050 cm ⁻¹	~3050 cm ⁻¹	Largely unaffected.
Aliphatic C-H Stretch	~2800-2950 cm ⁻¹	~2800-2950 cm ⁻¹	May be obscured by the broad N ⁺ -H ₂ band.
C-N Stretch	~1310 cm ⁻¹	Shifted (~1250 cm ⁻¹)	Bond character changes upon protonation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily the $\pi \rightarrow \pi^*$ transitions within the aromatic ring. The spectrum is highly sensitive to the conjugation between the nitrogen lone pair and the ring.^[9]

In 2-Fluoro-N-methylaniline, the N-methylamino group acts as a powerful auxochrome, donating electron density to the ring and shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to benzene.^{[10][11]} When protonated, the nitrogen's lone pair is no longer available for conjugation. The $-\text{NH}_2^+\text{CH}_3$ group becomes inductively electron-withdrawing, causing a pronounced shift to shorter wavelengths (a hypsochromic or blue shift).^{[4][10]} The resulting spectrum closely resembles that of a simple substituted benzene without a strongly donating group.

Species	λmax (Band 1)	λmax (Band 2)	Rationale
2-Fluoro-N-methylaniline	~240 nm	~290 nm	Conjugation of the N lone pair with the π -system lowers the energy gap for $\pi \rightarrow \pi^*$ transitions.
2-Fluoro-N-methylanilinium HCl	~205 nm	~255 nm	Lone pair is sequestered by the proton, removing conjugation. The spectrum resembles that of fluorobenzene.

Mass Spectrometry (MS)

When analyzed by standard Electron Ionization Mass Spectrometry (EI-MS), the hydrochloride salt typically thermally decomposes to the free base and HCl gas in the hot inlet source. Therefore, the mass spectrum recorded for the salt is usually identical to that of the free base.

For 2-Fluoro-N-methylaniline (C_7H_8FN), the key features are:

- Molecular Ion (M^+): An odd nominal mass of 125 m/z, consistent with the Nitrogen Rule (an odd number of nitrogen atoms results in an odd molecular weight).[\[12\]](#)
- Isotopic Pattern: The presence of fluorine (^{19}F is monoisotopic) does not introduce a characteristic $M+2$ peak, unlike chlorine or bromine.[\[13\]](#)[\[14\]](#)
- Key Fragmentation: A prominent fragment may arise from the loss of a hydrogen atom to form a stable iminium cation at m/z 124. Another common fragmentation is the loss of the methyl group ($\cdot CH_3$) leading to a fragment at m/z 110.

Experimental Protocols

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